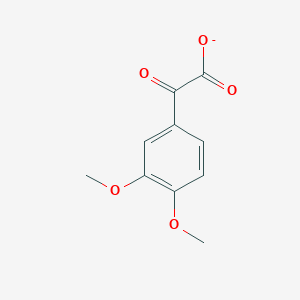

(3,4-Dimethoxyphenyl)(oxo)acetate

説明

(3,4-Dimethoxyphenyl)(oxo)acetate refers to a class of organic compounds featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, linked to an α-ketoacetate moiety. This structure serves as a versatile scaffold in medicinal chemistry and material science due to its electron-rich aromatic system and reactive carbonyl group. The ethyl ester derivative, Ethyl (3,4-dimethoxyphenyl)(oxo)acetate, is commonly utilized as a synthetic intermediate for pharmaceuticals, agrochemicals, and bioactive molecules . Its reactivity stems from the α-keto group, enabling participation in condensation, cyclization, and nucleophilic addition reactions .

特性

分子式 |

C10H9O5- |

|---|---|

分子量 |

209.17 g/mol |

IUPAC名 |

2-(3,4-dimethoxyphenyl)-2-oxoacetate |

InChI |

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)/p-1 |

InChIキー |

BMGOAOMKRNIFAM-UHFFFAOYSA-M |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(oxo)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

In an industrial setting, the production of (3,4-Dimethoxyphenyl)(oxo)acetate may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards.

化学反応の分析

Types of Reactions

(3,4-Dimethoxyphenyl)(oxo)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

(3,4-Dimethoxyphenyl)(oxo)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules

作用機序

The mechanism by which (3,4-Dimethoxyphenyl)(oxo)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms .

類似化合物との比較

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or modifications to the acetate backbone. Below is a comparative analysis:

Table 1: Structural Analogs and Key Features

| Compound Name | Substituents/Modifications | Molecular Formula | Key Applications/Effects | Reference |

|---|---|---|---|---|

| Ethyl (3,4-dimethoxyphenyl)(oxo)acetate | 3,4-OCH₃; α-ketoacetate | C₁₂H₁₄O₅ | Pharmaceutical intermediate | [8, 17] |

| Ethyl (3,4-difluoro-5-methoxyphenyl)(oxo)acetate | 3,4-F; 5-OCH₃; α-ketoacetate | C₁₁H₁₀F₂O₄ | Unknown (fluorine enhances lipophilicity) | [5] |

| Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | 3,4-Cl; α-ketoacetate | C₁₀H₈Cl₂O₃ | Synthetic intermediate for agrochemicals | [18] |

| Ethyl (3,4-dimethoxyphenyl)aminoacetate | 3,4-OCH₃; α-ketoacetate + NH linkage | C₁₂H₁₅NO₅ | API intermediate (e.g., anticonvulsants) | [8] |

| trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene | Dimeric structure with dual dimethoxy groups | C₂₄H₂₆O₄ | Cytotoxic (IC₅₀: 2.73–24.14 μM) | [3] |

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Dimeric analogs () exhibit pronounced cytotoxicity, likely due to enhanced planar stacking with biological targets .

Table 2: Cytotoxicity of Selected Analogs (MTT Assay)

| Compound | IC₅₀ (μM) A549 (Lung) | IC₅₀ (μM) MCF7 (Breast) | IC₅₀ (μM) HepG2 (Liver) |

|---|---|---|---|

| trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene | 2.73 ± 0.86 | 4.12 ± 1.02 | 7.45 ± 1.89 |

| cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene | 5.14 ± 1.21 | 6.33 ± 1.54 | 9.87 ± 2.34 |

Findings :

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl (3,4-dimethoxyphenyl)(oxo)acetate | 246.24 | 1.82 | 0.15 (Water) |

| Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | 247.08 | 2.95 | 0.08 (Water) |

| Ethyl (3,4-difluoro-5-methoxyphenyl)(oxo)acetate | 244.19 | 2.14 | 0.12 (Water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。